photoCORM-1

Description

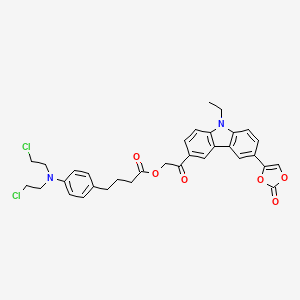

Structure

3D Structure

Properties

Molecular Formula |

C33H32Cl2N2O6 |

|---|---|

Molecular Weight |

623.5 g/mol |

IUPAC Name |

[2-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C33H32Cl2N2O6/c1-2-37-28-12-8-23(18-26(28)27-19-24(9-13-29(27)37)31-21-42-33(40)43-31)30(38)20-41-32(39)5-3-4-22-6-10-25(11-7-22)36(16-14-34)17-15-35/h6-13,18-19,21H,2-5,14-17,20H2,1H3 |

InChI Key |

UREMSFRGCFFTAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C(=O)COC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Origin of Product |

United States |

Photochemical and Photophysical Mechanisms of Carbon Monoxide Release from Photocorm 1

Light-Induced Carbon Monoxide Photodissociation Processes from PhotoCORM-1

The foundational event in the function of any photoCORM is the light-induced cleavage of a chemical bond to liberate CO, a process known as photodissociation or photolysis. wikipedia.org The general mechanism involves the absorption of a photon, which promotes the molecule from its electronic ground state to an excited state. researchgate.net In this higher energy state, the molecule can undergo various relaxation pathways, one of which is the dissociation of a CO ligand.

For transition metal-based photoCORMs, the process is typically initiated by excitation into specific electronic transitions, which alters the electron density distribution within the complex. acs.orgnih.gov This redistribution of electrons weakens the bond between the metal center and the carbonyl ligand. The CO ligand is bound to the metal through a synergistic mechanism involving σ-donation from the CO to an empty metal d-orbital and π-backbonding from a filled metal d-orbital into an empty π* antibonding orbital of the CO. mdpi.com Light absorption can disrupt this balance, populating an excited state where the metal-CO bond is significantly weaker or labilized, leading to the dissociation of the CO molecule. acs.orgnih.gov

In organic photoCORMs, such as those based on unsaturated cyclic α-diketones or flavonols, the mechanism is different. nih.govrsc.org Upon absorption of visible light, these molecules are promoted to an excited state that can undergo a chemical reaction, often involving molecular oxygen, to release CO and form a stable organic photoproduct. nih.govresearchgate.net For example, certain flavonol derivatives undergo a dioxygenase-type reaction upon illumination, which results in the quantitative release of a single CO molecule. nih.gov Similarly, some diketones are known to release two CO molecules upon irradiation to generate stable anthracene derivatives. rsc.org

Excited State Dynamics and Energy Transfer Pathways in this compound Photochemistry

The specific pathway from photo-excitation to CO release is dictated by the intricate dynamics of the molecule's excited states. The efficiency of CO release depends on how the absorbed light energy is channeled into the bond-breaking event, in competition with other deactivation pathways such as fluorescence, phosphorescence, or non-radiative decay back to the ground state.

In many d⁶ metal (e.g., Mn(I), Re(I), Ru(II)) carbonyl complexes, the lowest energy absorption bands in the visible or near-UV region are often due to metal-to-ligand charge transfer (MLCT) transitions. acs.orgmdpi.com An MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-based π* antibonding orbital. uni-regensburg.de This process formally oxidizes the metal center and reduces the ligand.

The population of an MLCT excited state is a critical step in the CO photorelease from many photoCORMs. acs.org The removal of electron density from the metal center weakens the π-backbonding component of the metal-CO bonds. nih.govmdpi.com Since this back-bonding is crucial for the stability of the M-CO interaction, its reduction in the MLCT state labilizes the CO ligands, facilitating their dissociation. acs.org The energy and intensity of these MLCT bands can be tuned by modifying the ancillary ligands (the non-CO ligands), allowing for the design of photoCORMs that are sensitive to visible or even near-infrared (NIR) light. mdpi.com For instance, ancillary ligands with extended π-systems can lower the energy of the ligand's π* orbitals, shifting the MLCT absorption to longer wavelengths. acs.org

While MLCT states are often the initially populated states, ligand field (LF), also known as metal-centered (MC), excited states play a crucial role in the subsequent photoreactivity. nih.govfurman.eduresearchgate.net MC transitions involve the promotion of an electron between the metal's own d-orbitals, for example, from a non-bonding t₂g orbital to an anti-bonding e₉* orbital in an octahedral complex. nih.gov

Populating an MC state often has a more direct and profound impact on the metal-ligand bonds. Placing an electron into a σ-antibonding orbital (like the e₉*) dramatically weakens the metal-ligand bonds along the corresponding axes, creating a dissociative state that can lead to rapid ligand loss. nih.govnih.gov In the context of photoCORMs, the interplay between MLCT and MC states is critical. nih.gov Often, after initial excitation to an MLCT state, the molecule can relax into a lower-lying MC state. nih.govaip.org If this MC state is dissociative with respect to a M-CO bond, CO release will be efficient. However, if the MC state provides a rapid non-radiative pathway back to the ground state, it can quench the photoreactivity, reducing the quantum yield of CO release. nih.gov The relative energies of the MLCT and MC states, which can be tuned by the ligand set, therefore determine the ultimate photochemical outcome. nih.gov For example, in some Mn(I) complexes, the photophysics is controlled by the interaction between dissociative MC states and bound MLCT states, leading to a competition between CO release and luminescent trapping in the MLCT state. nih.govaip.org

Following initial excitation to a singlet excited state (S₁), the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). wikipedia.org ISC is a radiationless transition between two electronic states of different spin multiplicity. wikipedia.org This process is formally "forbidden" but becomes more probable in molecules containing heavy atoms (like Mn, Re, Ru) due to enhanced spin-orbit coupling. wikipedia.orgnih.gov

The population of a triplet state can be integral to the CO release mechanism. In some cases, the dissociative MC state that leads to CO release is a triplet state. Therefore, an efficient ISC from the initially populated singlet MLCT state to this triplet MC state is required for photoreactivity. The timescale for ISC can range from femtoseconds to nanoseconds and competes with other decay processes from the singlet state. wikipedia.orgnih.gov However, the involvement of triplet states can also be detrimental to CO release. In a comparative study of analogous manganese and rhenium complexes, it was found that while the Mn complex photoreleased CO, the Re complex did not. nih.gov This was attributed to strong spin-orbit coupling in the heavier Re complex, which promoted efficient ISC to a triplet state that was non-reactive towards CO loss and instead deactivated through other channels. nih.gov This highlights the complex role of spin dynamics in controlling the function of photoCORMs.

A novel mechanism, termed proton-coupled energy transfer (PCEnT), has been identified in certain organic photoCORMs, particularly those based on flavonol structures linked to a light-harvesting antenna like a porphyrin. chemrxiv.orgchemrxiv.org PCEnT is a process where the transfer of electronic excitation energy from a donor (the antenna) to an acceptor (the flavonol) is coupled to a proton transfer reaction within the acceptor molecule. nih.gov

This mechanism allows for energy transfer even when there is no spectral overlap between the donor's emission and the acceptor's absorption, a requirement for traditional Förster resonance energy transfer. chemrxiv.orgacs.org In porphyrin-flavonol hybrids, the porphyrin absorbs visible light, but this energy is not sufficient to directly excite the flavonol to a state that releases CO. chemrxiv.org However, upon excitation of the porphyrin, triplet-triplet energy transfer to the flavonol can occur if it is coupled with an intramolecular proton transfer within the flavonol. chemrxiv.orgresearchgate.net This coupled process lowers the energy of the flavonol's excited state, making the energy transfer from the porphyrin favorable. chemrxiv.orgacs.org Once the flavonol moiety is populated in its tautomerized triplet state, it can then proceed to react and release CO. This PCTEnT mechanism effectively enables the activation of a UV-absorbing chromophore (the flavonol) with lower-energy visible light. chemrxiv.orgchemrxiv.org

Determination of Quantum Yields for Carbon Monoxide Release from this compound

The efficiency of the CO photorelease process is quantified by the photochemical quantum yield (Φ or QY). uea.ac.uk The quantum yield is defined as the number of CO molecules released per photon absorbed by the photoCORM. uea.ac.uk It is a critical parameter for evaluating and comparing the performance of different photoCORMs.

Quantum yields are typically determined by measuring the rate of CO release under irradiation with a light source of known intensity at a specific wavelength and simultaneously measuring the number of photons absorbed by the sample using a chemical actinometer (e.g., ferrioxalate). nih.gov The amount of CO released is often quantified using the myoglobin (B1173299) assay, where CO binds to deoxymyoglobin to form carboxymyoglobin, a species with a distinct and easily monitored absorption spectrum. uea.ac.uk

The quantum yield for CO release is highly dependent on the specific photoCORM, the excitation wavelength, the solvent, and the presence or absence of oxygen. nih.govnih.govrsc.org For instance, the quantum yield for a rhenium(I) complex was found to be 0.10 in an aerated solution but increased to 0.29 in a deoxygenated solution, indicating that oxygen can quench the excited state responsible for CO release. nih.gov For organic flavonol-based photoCORMs, quantum yields are typically in the range of 0.006 to 0.017, depending on the solvent and whether the molecule is bound to proteins like bovine serum albumin (BSA). researchgate.netrsc.org Binding to BSA can significantly lower the quantum yield. nih.govrsc.org

Table 1: Selected Quantum Yields (Φ) for CO Release from Various PhotoCORMs

| PhotoCORM | Excitation Wavelength (λex) | Solvent/Conditions | Quantum Yield (ΦCO) | Reference |

|---|---|---|---|---|

| Flavonol derivative (Flav-1) | 419 nm | CH₃CN, under air | 0.007(1) | nih.gov |

| Flavonol derivative (quinolone analog) | 419 nm | Acetonitrile, under air | 0.0045(1) | nih.gov |

| Flavonol derivative (2a) | 419 nm | 1:1 DMSO:H₂O with Zn(II) | 0.017(1) | rsc.org |

| Flavonol derivative (2a) | 419 nm | Bound to Bovine Serum Albumin | 0.0006(3) | rsc.org |

| Unsaturated cyclic α-diketone | 400-550 nm | - | 0.02 | nih.gov |

| [Re(bpy)(CO)₃(PPh₃)]⁺ | - | Degassed acetonitrile | 0.55 | nih.gov |

| [Re(bpy-TTP)(CO)₃(PPh₃)]⁺ | 350 nm | Aerated acetonitrile | 0.10 | nih.gov |

| [Re(bpy-TTP)(CO)₃(PPh₃)]⁺ | 350 nm | Degassed acetonitrile | 0.29 | nih.gov |

Kinetics of Carbon Monoxide Photorelease from this compound in Diverse Media

The kinetics of carbon monoxide (CO) photorelease from this compound are highly dependent on the surrounding medium. nih.gov Studies have quantified the apparent rates of CO photorelease (k_CO) upon irradiation with visible light in various organic solvents and aqueous mixtures, demonstrating the compound's versatility for potential biological applications. nih.gov

In dichloromethane (B109758), this compound exhibits a rapid release of CO. nih.gov The rate of release is moderated in more coordinating solvents like acetonitrile. nih.gov The compound also maintains its photoactivity in aqueous mixtures, which is a critical characteristic for its use in biological systems. Specifically, it has been shown to be soluble and effective in mixtures such as acetonitrile-water (40:60, v/v) and DMSO-water (20:80 v/v). nih.gov The compound remains stable for extended periods when kept in the dark across these various media. nih.gov

Below is a summary of the apparent CO release rates in different solvents upon exposure to broadband visible light.

| Solvent/Medium | Concentration (M) | Apparent CO Release Rate (k_CO) (min⁻¹) |

|---|---|---|

| Dichloromethane | 1.021 × 10⁻⁴ | 4.32 ± 0.01 |

| Acetonitrile | 1.03 × 10⁻⁴ | 1.05 ± 0.01 |

Influence of Solvent and Oxygen on this compound Photoreactivity and CO Release Efficacy

The photoreactivity of this compound and its efficiency in releasing CO are significantly influenced by the solvent environment and the presence of oxygen. The compound is designed to be stable in the dark, a crucial feature for a molecule intended for controlled, light-triggered activation. This stability has been confirmed in a range of solvents including dimethyl sulfoxide (DMSO), dichloromethane, and acetonitrile, as well as in aqueous mixtures with DMSO and acetonitrile. nih.gov

Identification and Characterization of this compound Photolysis Intermediates and Secondary Products

Upon irradiation with visible light in aerobic solution, this compound undergoes a comprehensive decomposition process, releasing all three of its carbonyl ligands. nih.gov A key feature of this process is the concurrent deligation of the 2-(2-pyridyl)benzothiazole (pbt) ligand. nih.gov The free pbt ligand is fluorescent, whereas the parent this compound complex is not. This "turn-on" fluorescence provides a valuable tool for tracking the release of CO within cellular environments. nih.gov

Spectroscopic analysis has been employed to identify the final products of photolysis. nih.gov X-band Electron Paramagnetic Resonance (EPR) spectroscopy of a photolyzed solution of this compound in an acetonitrile-water mixture reveals a characteristic six-line spectrum. nih.gov This signal is indicative of a Mn(II) species, confirming that the manganese(I) center in the parent compound undergoes oxidation during the photoreaction. nih.gov

The final manganese-containing product is a solvated Mn(II) species. nih.gov The EPR spectrum of the photolyzed product closely resembles that of a solution containing MnSO₄ and KBr in the same solvent mixture. nih.gov This similarity suggests that after complete photolysis, the manganese exists as a solvated Mn(II) ion, likely coordinated by solvent molecules such as acetonitrile, along with the bromide ion from the original complex. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Photocorm 1 Research

Infrared (IR) Spectroscopy for Real-Time Carbon Monoxide Release Monitoring

Infrared (IR) spectroscopy is an indispensable tool for studying photoCORM-1, primarily due to its ability to directly monitor the status of the metal-carbonyl bonds. The stretching frequencies of the carbon monoxide (CO) ligands, denoted as ν(CO), are highly sensitive to the electronic environment of the metal center and change predictably upon CO dissociation.

Solution IR and Attenuated Total Reflection (ATR)-IR Techniques

Solution-phase IR and Attenuated Total Reflection (ATR)-IR spectroscopy are routinely employed to observe the CO-releasing behavior of this compound in real-time. acs.orgnih.govresearchgate.netanton-paar.comwikipedia.org In a typical experiment, a solution of this compound is irradiated with light of a specific wavelength, and the IR spectrum is recorded over time. nih.gov

Before photoactivation, this compound, which possesses a fac-[Mn(CO)₃]⁺ core, exhibits characteristic strong ν(CO) absorption bands in the IR spectrum. nih.gov Upon illumination, the intensity of these bands decreases, signifying the cleavage of the Mn-CO bonds and the release of CO. mdpi.comnih.gov Concurrently, a new band corresponding to free CO in the solution may appear around 2140 cm⁻¹. mdpi.com This allows for a qualitative and sometimes quantitative assessment of the CO release kinetics. mdpi.com The rate of CO delivery can be modulated by altering the ancillary ligands attached to the manganese center. mdpi.com For instance, the this compound analogue, [Mn(CO)₃(tpm)]⁺ attached to nanodiamonds, showed characteristic CO vibration bands at 2051 and 1961 cm⁻¹. rsc.org Another example, a B₁₂-conjugated photoCORM (B₁₂-MnCORM-1), displayed two decreasing ν(CO) peaks upon exposure to a 470 nm LED source, with complete disappearance after 3 hours of illumination. uzh.ch

Attenuated Total Reflection (ATR)-IR spectroscopy is particularly advantageous for monitoring these reactions in various media without extensive sample preparation. nih.govwikipedia.orgbruker.com It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. wikipedia.orgbruker.com

| Compound | Solvent/Medium | ν(CO) Bands (cm⁻¹) Before CO Release | Observations Upon Illumination | Reference |

|---|---|---|---|---|

| This compound Analogue (B₁₂-MnCORM-1) | Solution | Two distinct peaks | Steady decrease and disappearance of bands over 3h with 470 nm light. | uzh.ch |

| PhotoCORM-L1 on SiO₂ Nanoparticles | Composite Material | 2050, 1958 | Compound remained photoactive after "click reaction" attachment. | rsc.org |

| PhotoCORM-L1 on Nanodiamonds | Composite Material | 2051, 1961 | IR bands identical to the parent compound, indicating stability on the nanocarrier. | rsc.org |

| Manganese-carbonyl in Ferritin Cage | PBS Buffer | 2028, 2011, 1917 | Half-life of CO release was 2.5 ± 0.2 min with 456 nm light. | rsc.org |

Synchrotron FTIR Spectromicroscopy for Live Cell Imaging of this compound Processes

To bridge the gap between studies in solution and biological environments, synchrotron-based Fourier Transform Infrared (FTIR) spectromicroscopy has emerged as a powerful technique. researchgate.netosti.govacs.org It allows for the imaging of chemical processes within single living cells with high spatial resolution and sensitivity. researchgate.netacs.org The high brightness of the synchrotron source is critical for obtaining sufficient signal-to-noise ratios to detect the subtle changes associated with the uptake and activation of photoCORMs in real-time. uzh.ch

In studies involving this compound analogues, such as a vitamin B₁₂-conjugated version (B₁₂-MnCORM-1), synchrotron FTIR spectromicroscopy has been used to demonstrate cellular uptake and distribution. uzh.chresearchgate.netacs.org By collecting IR spectra from different locations within a live cell over time, researchers can track the accumulation of the photoCORM and subsequently monitor the decrease in the characteristic ν(CO) bands upon light-induced CO release. uzh.ch This provides direct evidence of intracellular CO delivery and helps to understand the spatial dynamics of the process. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tracking Photochemical Transformations of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to follow the photochemical reactions of this compound. mdpi.comuni-muenchen.de The electronic absorption spectrum of the molecule provides insights into the electronic transitions, which are intimately linked to its photosensitivity. researchgate.netnih.gov

This compound and related manganese tricarbonyl complexes typically exhibit a metal-to-ligand charge transfer (MLCT) band in their UV-Vis spectrum. nih.govmdpi.comnih.gov Excitation of this band with light of an appropriate wavelength initiates the photochemical process that leads to the weakening of the Mn-CO bonds and subsequent CO release. mdpi.comresearchgate.net

By monitoring the UV-Vis spectrum during photolysis, researchers can track the disappearance of the parent this compound and the appearance of new species. mdpi.comnih.gov The changes in the absorption spectrum, such as the decrease in the MLCT band intensity, can be used to calculate the rate of the photochemical reaction and the quantum yield of CO release (Φ), which is a measure of the efficiency of the process. mdpi.com For example, the CO release from a series of Mn(I) photoCORMs was monitored by the decrease in their MLCT absorption bands around 390 nm upon irradiation with violet light. mdpi.com Similarly, a water-soluble photoCORM exhibited an MLCT band around 450 nm, and its photolysis could be followed by the changes in this absorption. nih.gov

| Compound | Solvent | Absorption Maxima (λmax, nm) | Assignment | Observation upon Illumination | Reference |

|---|---|---|---|---|---|

| Mn(I) PhotoCORM with phenol-containing ligand | Dichloromethane (B109758) | ~379 | Metal-to-Ligand Charge Transfer (MLCT) | Decrease in MLCT band used to calculate CO release constant. | mdpi.comnih.gov |

| fac-[MnBr(CO)₃(pbt)] (1) | Dichloromethane | 400-500 | MLCT | Sequential changes characteristic of CO photorelease. | nih.gov |

| Water-soluble Mn(I) PhotoCORM | Aqueous PBS | ~450 | MLCT with XLCT character | Used to determine efficacy of light-induced CO delivery. | nih.gov |

| TryptoCORM | Gas Phase | 234-580 (wide range) | Multiple electronic transitions | Directly reveals optimum wavelengths for maximizing CO ejection. | nih.govd-nb.info |

Fluorescence Spectroscopy for Trackable CO Delivery with this compound Systems

While IR and UV-Vis spectroscopy are powerful for studying the bulk properties of this compound, fluorescence-based methods offer the sensitivity required for imaging and tracking CO release in complex biological environments.

Development and Application of "Turn-On" and "Turn-Off" Fluorescent Probes for CO Uncaging

A significant advancement in photoCORM research is the development of systems where the CO release event is coupled to a change in fluorescence. nih.govrsc.org These are often termed "turn-on" or "turn-off" systems.

In a "turn-on" system, a photoCORM is designed with a fluorescent ligand that is quenched when coordinated to the manganese center. nih.govresearchgate.net Upon light-induced release of CO, the fluorescent ligand may also dissociate from the metal, leading to a significant increase in its fluorescence intensity. nih.govresearchgate.net This "turn-on" signal provides a direct indication of where and when CO has been released. For example, the photoCORM fac-[MnBr(CO)₃(pbt)] was designed to be a "turn-on" CO donor, where the release of the highly fluorescent pbt ligand upon illumination allows for tracking of the CO delivery event. nih.gov

Conversely, a "turn-off" system would involve a fluorescent photoCORM whose emission is quenched or shifted upon CO release. These trackable systems are invaluable for confirming that the photoCORM has reached its target and has been activated as intended. rsc.orgresearchgate.net

Several types of fluorescent probes have been developed to detect the released CO itself. nih.govacs.org These probes react with CO, often in a palladium-mediated reaction, to produce a highly fluorescent product. rsc.orgnih.gov For example, COP-1 is a well-known probe where a palladium atom quenches the fluorescence of a BODIPY dye; reaction with CO removes the palladium, causing a 10-fold increase in fluorescence. rsc.orgnih.gov

Confocal Fluorescence Microscopy for Intracellular this compound Localization and Dynamics

Confocal fluorescence microscopy is the key imaging technique that leverages these fluorescent properties to visualize this compound activity within living cells. ntu.edu.sgspringernature.comnih.gov Its ability to optically section samples provides high-resolution images of specific focal planes, effectively distinguishing between different subcellular compartments. ntu.edu.sgspringernature.comnih.gov

By using fluorescently-tagged this compound analogues or "turn-on" systems, researchers can track the molecule's journey into the cell and its localization in specific organelles, such as the mitochondria or cytosol. acs.org For instance, flavonol-based organic photoCORMs have been designed to be trackable in cells via confocal microscopy, allowing for comparative studies of CO released in different subcellular locations. acs.org

Upon photoactivation with a laser, the subsequent increase in fluorescence from a "turn-on" system can be imaged, providing a spatio-temporal map of CO release. nih.gov In a study using fac-[MnBr(CO)₃(pbt)], confocal imaging of breast cancer cells showed the entry of the photoCORM and a subsequent 20-fold enhancement of the blue fluorescent signal upon CO release, confirming intracellular uncaging. nih.govresearchgate.net This powerful combination of a trackable photoCORM and confocal microscopy provides unprecedented insight into the dynamics of CO delivery at the subcellular level. escholarship.org

Myoglobin (B1173299) (Mb) Assays for Quantitative Carbon Monoxide Release Assessment from this compound

The myoglobin (Mb) assay is a cornerstone technique for quantifying the amount of carbon monoxide (CO) released from photoCORMs. uea.ac.ukmdpi.com This spectrophotometric method leverages the strong binding affinity of CO for the ferrous heme iron in myoglobin. uea.ac.ukrsc.org The process involves preparing a solution of myoglobin, typically from equine skeletal muscle, and reducing the ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state using a reducing agent like sodium dithionite. mdpi.comdoi.org This reduced form, deoxymyoglobin (dMb), exhibits a characteristic absorption spectrum.

Upon irradiation of this compound in the presence of dMb, the released CO binds to the heme center, forming carboxymyoglobin (Mb-CO). uea.ac.uk This binding event induces a distinct change in the UV-Vis absorption spectrum. Specifically, the single Q-band of dMb at approximately 556-560 nm is replaced by two new bands characteristic of Mb-CO at around 540-541 nm and 578-579 nm. mdpi.comrsc.org Additionally, the Soret band shifts from about 435 nm to 424 nm. mdpi.com By monitoring the increase in absorbance at the characteristic wavelengths for Mb-CO over time, the rate and total amount of CO released from this compound can be quantified. uea.ac.ukrsc.org

The myoglobin assay has been widely used to determine key parameters such as the half-life (t₁/₂) of CO release and the number of CO molecules released per molecule of the photoCORM. doi.org For instance, studies have used this assay to show that certain photoCORMs can release at least two equivalents of CO upon irradiation. uea.ac.uk However, it is important to note that experimental conditions, such as the presence of sodium dithionite, can sometimes influence the CO release and potentially lead to artifacts, necessitating careful control and interpretation of the results. mdpi.com

| Species | Soret Band (nm) | Q-Band(s) (nm) |

|---|---|---|

| Deoxymyoglobin (dMb) | ~435 mdpi.com | ~556-560 mdpi.comrsc.org |

| Carboxymyoglobin (Mb-CO) | ~424 mdpi.com | ~540-541 and ~578-579 mdpi.comrsc.org |

Time-Resolved Spectroscopic Techniques for Elucidating this compound Photodynamics

Time-resolved spectroscopy is crucial for understanding the transient species and reaction pathways involved in the photochemical processes of this compound following light absorption. These techniques provide insights into the kinetics and mechanisms of CO release on timescales ranging from femtoseconds to microseconds. researchgate.netuzh.ch

Femtosecond Transient Absorption UV Pump/Mid-IR Probe Spectroscopy for Ultrafast Processes

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for investigating the earliest events in the photochemistry of photoCORMs, occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nd.edursc.org In a typical experiment, an ultrafast laser pulse (the "pump") excites the this compound molecule, initiating the photochemical reaction. nd.edu A second, delayed laser pulse (the "probe") monitors the changes in absorption of the sample as a function of time after excitation. nd.edu

By using a UV pump to initiate the photoreaction and a mid-IR probe to monitor the vibrational modes of the carbonyl ligands, researchers can directly observe the dynamics of CO dissociation. This technique allows for the characterization of excited states, intermediates, and the sequential steps of CO loss. researchgate.net For example, fs-TA studies have been instrumental in identifying the formation of dicarbonyl intermediates following the release of the first CO ligand from manganese-based photoCORMs. researchgate.net The ability to track the evolution of specific vibrational bands provides detailed mechanistic information that is often inaccessible through other methods. researchgate.net

Gas Chromatography-Thermal Conductivity Detection (GC-TCD) for Headspace Carbon Monoxide Analysis

Gas chromatography coupled with a thermal conductivity detector (GC-TCD) is a robust and widely used method for the direct quantification of gaseous CO released from this compound. researchgate.netresearchgate.net This technique is particularly valuable as it provides a direct measurement of the evolved gas, complementing the solution-phase information obtained from myoglobin assays. acs.org

In this method, a solution of this compound is irradiated in a sealed vial. After photolysis, a sample of the gas phase (headspace) above the solution is withdrawn using a gas-tight syringe and injected into the gas chromatograph. escholarship.org The GC column separates the CO from other gases, and the TCD detects the CO as it elutes. wikipedia.org The TCD works by measuring the difference in thermal conductivity between the carrier gas (usually helium or hydrogen) and the sample components. wikipedia.orglibretexts.org Since CO has a different thermal conductivity than the carrier gas, a detectable signal is produced, the magnitude of which is proportional to the concentration of CO. scioninstruments.com

GC-TCD is considered a universal detector because it can detect any compound that has a thermal conductivity different from the carrier gas. wikipedia.org While it may be less sensitive than other detectors for certain applications, it is highly effective for analyzing permanent gases like CO. acs.orgwikipedia.org Quantitative analysis requires careful calibration and accounting for the partitioning of CO between the gas and liquid phases. escholarship.org This method has been successfully employed to determine the quantum yields for CO release from photoCORMs. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoproduct Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable technique for characterizing paramagnetic species, which are molecules with unpaired electrons. In the context of this compound research, EPR is primarily used to identify and characterize the manganese-containing photoproducts that are formed after CO release. researchgate.net

Many photoCORMs, including those based on manganese(I), undergo a change in the oxidation state of the metal center upon photolysis. researchgate.net For instance, the Mn(I) center in some photoCORMs can be oxidized to Mn(II) during the CO release process. researchgate.netnih.gov Since Mn(II) is a paramagnetic species (with five unpaired d-electrons), it is EPR active and gives rise to a characteristic six-line EPR spectrum due to the hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). nih.gov

By analyzing the EPR spectrum of a photolyzed solution of this compound, researchers can confirm the formation of Mn(II) species and gain insights into their coordination environment. researchgate.netnih.gov Comparing the EPR spectrum of the photoproduct with that of known manganese complexes, such as MnSO₄, can help to identify the final manganese species in solution. nih.gov This information is crucial for understanding the complete reaction mechanism and the ultimate fate of the photoCORM after it has delivered the CO.

| Technique | Information Gained | Example Finding for a Mn-based PhotoCORM |

|---|---|---|

| X-band EPR Spectroscopy | Identification of paramagnetic photoproducts; Determination of metal oxidation state. researchgate.netnih.gov | Observation of a six-line spectrum confirming the formation of a Mn(II) species after photolysis. nih.gov |

Two-Dimensional Correlation Spectroscopy (2D-COS) for Complex Spectral Pattern Analysis

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to analyze complex spectral datasets that change as a function of an external perturbation, such as time, temperature, or concentration. uzh.chvietnamjournal.ruspectroscopyonline.com In the study of this compound, 2D-COS can be applied to a series of spectra (e.g., IR or UV-Vis) recorded during the photoreaction to deconvolve complex, overlapping spectral changes and reveal the sequence of events. uzh.chnih.gov

The 2D-COS method generates synchronous and asynchronous correlation maps. spectroscopyonline.comfrontiersin.org

Asynchronous maps reveal out-of-phase or sequential changes. The presence of a cross-peak in an asynchronous map indicates that the intensities at two different wavenumbers or wavelengths are changing at different rates, allowing for the determination of the order of spectral events. uzh.ch

By applying 2D-COS to time-resolved IR spectra of this compound within a cellular environment, for example, researchers can distinguish the spectral changes associated with the parent compound from those of its photoproducts and other cellular components that might be affected. uzh.ch This approach enhances spectral resolution and allows for the identification of subtle changes and intermediate species that might be obscured in conventional one-dimensional spectra. uzh.chubc.ca

X-ray Fluorescence Microscopy for Metal Colocalization in this compound Studies

X-ray Fluorescence (XRF) microscopy is a highly sensitive elemental imaging technique that can map the distribution of metals, such as manganese, within biological samples with high spatial resolution. plos.orgnih.gov This method is valuable in photoCORM research for tracking the localization of the manganese-containing part of the molecule within cells or tissues. nih.gov

The principle of XRF involves bombarding the sample with a focused beam of high-energy X-rays, which causes the ejection of core-shell electrons from the atoms in the sample. When electrons from higher energy levels drop down to fill these vacancies, they emit fluorescent X-rays with energies that are characteristic of each specific element. osti.gov By scanning the X-ray beam across the sample and detecting these fluorescent X-rays, a quantitative map of the elemental distribution can be generated. plos.org

Computational Approaches in Photocorm 1 Research and Design

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for PhotoCORM-1

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become indispensable tools in the study of photoCORMs. researchgate.netrsc.org DFT calculations are employed to optimize the ground-state geometries of these complexes and to understand their electronic structures. researchgate.netnih.gov For instance, DFT has been used to investigate manganese and rhenium tricarbonyl complexes, which are promising candidates for photoCORMs due to their ability to release carbon monoxide upon light irradiation. researchgate.netnih.gov These calculations help in exploring the physical properties and comparing the CO-releasing tendencies of different metal centers and ligand combinations. researchgate.netnih.gov

TDDFT is crucial for studying the excited-state properties and the photophysical behavior of these molecules. researchgate.netmolpro.net It allows for the calculation of electronic absorption spectra, which can be compared with experimental data to validate the computational models. researchgate.netnih.gov By analyzing the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), researchers can gain insights into the mechanisms that lead to CO release. researchgate.netresearchgate.net For many photoCORMs, including those based on ruthenium, TDDFT calculations have been instrumental in identifying the specific excited states responsible for photodissociation. mdpi.comroyalsocietypublishing.org

Prediction of Electronic Structure and Photophysical Properties of this compound

Computational methods, particularly DFT and TDDFT, are pivotal in predicting the electronic structure and photophysical properties of this compound and related compounds. researchgate.netrsc.org The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's behavior. researchgate.netnih.gov The energy gap between the HOMO and LUMO, for example, can influence the wavelength of light required to excite the molecule. researchgate.netnih.gov

Key photophysical properties predicted by these calculations include:

Absorption Spectra: TDDFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. researchgate.netnih.gov This information is critical for designing photoCORMs that can be activated by specific wavelengths of light, ideally in the visible or near-infrared regions for biological applications. researchgate.net

Nature of Electronic Transitions: Calculations can identify the character of the electronic transitions, such as MLCT, ligand-to-ligand charge transfer (LLCT), or intraligand charge transfer (ILCT). researchgate.netresearchgate.net The nature of the transition is directly linked to the subsequent photochemical reactivity. For many photoCORMs, a strong MLCT character is desirable as it weakens the metal-CO back-bonding, facilitating CO release. researchgate.net

Excited State Lifetimes: While direct calculation of lifetimes is complex, computational methods can provide insights into the factors that influence them, such as the energy gaps between different excited states and the presence of deactivating pathways. researchgate.net

| Complex Type | Predicted Property | Computational Method | Key Finding |

|---|---|---|---|

| [Mn(bpy-R)(CO)3] | HOMO-LUMO Gap | DFT | Electron-donating 'R' groups decrease the gap, shifting absorption to longer wavelengths. |

| [Ru(bpy)(CO)2Cl2] | Absorption Spectrum (λmax) | TDDFT | Predicted MLCT bands align with experimental UV-Vis spectra, validating the model. |

| Generic PhotoCORM | Excited State Character | TDDFT | Identifies whether the lowest excited state is MLCT or ligand-centered, which dictates reactivity. |

Modeling of Carbon Monoxide Photodissociation Mechanisms in this compound Systems

Understanding the precise mechanism of CO photodissociation is a primary goal of computational studies on photoCORMs. mdpi.com Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent steps leading to CO release can be complex and involve transitions between different excited states.

Computational modeling has revealed that for many d6 metal-carbonyl complexes, the photodissociation of CO involves the population of dissociative metal-centered (MC) or ligand-field (LF) excited states. mdpi.comnih.gov These states are often energetically higher than the initially populated MLCT states. The key is the crossing or interaction between the potential energy surfaces of the MLCT and MC/LF states. mdpi.comroyalsocietypublishing.org

The typical photodissociation pathway elucidated by computational studies is as follows:

Light Absorption: The molecule absorbs a photon, leading to an electronic transition, typically to a singlet MLCT (¹MLCT) state. mdpi.com

Intersystem Crossing: The ¹MLCT state can undergo rapid intersystem crossing (ISC) to a corresponding triplet MLCT (³MLCT) state. mdpi.com

Transition to a Dissociative State: The ³MLCT state can then transition to a low-lying triplet MC (³MC) or LF state. This transition is often the critical step for CO release, as the MC/LF state is typically dissociative with respect to the metal-CO bond. mdpi.comresearchgate.net

CO Release: From the dissociative state, the CO ligand is released, and the resulting metal complex can then coordinate with a solvent molecule. rsc.org

Elucidation of Excited State Potential Energy Surfaces for this compound Reactivity

A more detailed understanding of photoreactivity is achieved by mapping the potential energy surfaces (PESs) of the relevant excited states. nih.govaip.org A PES represents the energy of the molecule as a function of its geometry. For a photoCORM, the PES along the metal-CO bond coordinate is of particular interest.

Computational chemistry allows for the calculation of these PESs for both the ground and various excited states. researchgate.net The shape of these surfaces and their intersections determine the fate of the excited molecule. psu.edu A key feature often found in these systems is a "conical intersection," a point where two PESs cross. nih.gov These intersections can act as efficient funnels, guiding the molecule from an excited state back to the ground state or to a different excited state, often leading to a chemical reaction like bond cleavage. psu.edu

By analyzing the PESs, researchers can understand:

The energy barriers for different reaction pathways. nih.gov

The geometry of the molecule at critical points, such as transition states and conical intersections. psu.edu

The efficiency of different deactivation pathways, including radiative (fluorescence, phosphorescence) and non-radiative decay, as well as the desired photoreaction. rsc.org

In Silico Design and Rational Optimization of Novel this compound Derivatives

The insights gained from computational studies provide a powerful platform for the in silico design and rational optimization of new photoCORM derivatives with improved properties. mdpi.comnih.gov By systematically modifying the ligands or the metal center in a computational model, researchers can predict how these changes will affect the molecule's properties before undertaking time-consuming and expensive synthesis. acs.org

The goals of this rational design process often include:

Shifting the Absorption Wavelength: Modifying ligands with electron-donating or -withdrawing groups can tune the HOMO-LUMO gap and shift the absorption maximum to longer wavelengths (red shift), which is desirable for deeper tissue penetration in phototherapy. acs.org

Increasing the Quantum Yield of CO Release: The efficiency of CO release is a critical parameter. Computational models can help identify structural modifications that favor the population of dissociative excited states and minimize competing non-productive decay pathways. acs.org

Enhancing Water Solubility: For biological applications, water solubility is crucial. Computational approaches can be used to predict the effect of adding hydrophilic functional groups to the ligands.

Improving Stability: The stability of the photoCORM in the dark is essential to prevent premature CO release. DFT calculations can assess the strength of the metal-CO bond in the ground state.

| Modification | Predicted Effect | Desired Outcome | Computational Tool |

|---|---|---|---|

| Adding electron-donating groups to the bipyridine ligand | Raises HOMO energy, decreases HOMO-LUMO gap | Red-shift in absorption spectrum | DFT/TDDFT |

| Replacing a CO ligand with a phosphine (B1218219) ligand | Alters the energy of d-orbitals and MLCT states | Tune photoreactivity and absorption wavelength | DFT/TDDFT |

| Introducing bulky substituents near the CO ligands | Steric hindrance in the excited state | Potentially lower the barrier for CO dissociation | PES Calculations |

| Appending charged functional groups (e.g., sulfonates) | Increased interaction with polar solvents | Improved water solubility | Solvation Models (e.g., PCM) |

Through these iterative cycles of prediction, synthesis, and experimental validation, computational chemistry plays a vital and synergistic role in advancing the field of photoCORMs, leading to the development of more effective and targeted therapeutic agents.

Investigation of Photocorm 1 Bioactivity in in Vitro and Ex Vivo Research Models

Cellular Uptake, Intracellular Localization, and Subcellular Targeting of PhotoCORM-1

The ability to control the release of carbon monoxide (CO) within specific cellular compartments is a key advantage of photoactivatable CO-releasing molecules (photoCORMs) like this compound. nih.gov Understanding their uptake, distribution, and targeting is crucial for interpreting their biological effects.

Strategies for Mitochondrial Targeting with this compound Derivatives

Researchers have developed various strategies to direct photoCORMs to mitochondria, a primary target for CO's biological activity. nih.govnih.gov One common approach involves attaching a lipophilic cation, such as the triphenylphosphonium (TPP) cation, to the photoCORM scaffold. nih.govroyalsocietypublishing.org The positive charge of the TPP group facilitates accumulation within the negatively charged mitochondrial matrix. royalsocietypublishing.org

For instance, flavonol-based photoCORMs have been functionalized with TPP appendages of varying alkyl chain lengths to optimize cellular uptake and mitochondrial localization. nih.gov Similarly, BODIPY-based photoCORMs have been engineered with moieties like oligoethylene glycol to enhance cell permeability and promote mitochondrial accumulation. acs.orgresearchgate.netnih.gov These modifications are designed to retain the essential CO-releasing properties of the parent molecule while enabling targeted delivery. nih.gov

Another innovative strategy involves conjugating a photoCORM to a molecule that utilizes active cellular transport mechanisms. For example, a photoCORM has been linked to vitamin B12, which is actively transported into cells, thereby carrying the CO-releasing molecule with it. uzh.chacs.org

These targeting strategies allow for a more precise investigation of CO's effects on mitochondrial function compared to non-targeted CO delivery methods. nih.govnih.gov

Assessment of this compound Distribution within Specific Cellular Compartments

The intracellular distribution of this compound and its derivatives is typically assessed using advanced microscopy techniques. The inherent fluorescence of many photoCORM scaffolds, such as flavonols and BODIPY, allows for their visualization within cells using confocal fluorescence microscopy. nih.govnih.govnih.govacs.org

Co-localization studies are frequently performed using specific fluorescent dyes that stain particular organelles. For example, to confirm mitochondrial targeting, a photoCORM's fluorescence is compared with that of a known mitochondrial stain like MitoTracker Red. nih.gov A high degree of overlap between the two fluorescent signals, often quantified by a Pearson's co-localization coefficient, indicates successful mitochondrial accumulation. nih.gov

In some cases, the photoCORM itself can act as a "turn-on" fluorescent probe. researchgate.net Initially non-fluorescent, these molecules become luminescent upon CO release, allowing for real-time tracking of the CO-releasing event within the cell. researchgate.net

Synchrotron-based Fourier-transform infrared (FTIR) spectromicroscopy has also been employed to map the distribution of photoCORM conjugates within living cells, providing detailed information on their subcellular localization. uzh.chacs.org

It is important to note that even with targeting moieties, the distribution of a photoCORM may not be exclusively confined to a single organelle. For example, some π-extended flavonol-based photoCORMs have been observed to localize in the endoplasmic reticulum and lysosomes in addition to the mitochondria. acs.org

This compound Effects on Cellular Physiology and Bioenergetics in Research Models

The targeted release of carbon monoxide from this compound allows for detailed investigations into its effects on fundamental cellular processes, particularly mitochondrial respiration and energy production.

Modulation of Mitochondrial Respiration and ATP Production by this compound Derived CO

CO released from this compound has been shown to directly modulate mitochondrial function. nih.govnih.gov A primary target of CO within the mitochondria is cytochrome c oxidase (Complex IV) of the electron transport chain. nih.gov By binding to the reduced heme proteins in this complex, CO can inhibit its activity, leading to a decrease in mitochondrial respiration. nih.gov

Studies using flavonol-based photoCORMs have demonstrated that light-induced CO release leads to a significant decrease in several key bioenergetic parameters in A549 lung cancer cells. nih.govnih.gov Specifically, at a concentration of 10 µM, both mitochondrially-targeted and cytosolically-released CO from these photoCORMs resulted in decreased basal respiration, maximal respiration, and ATP production. nih.govnih.gov This concentration was noted as the lowest reported to induce such changes for any CO-releasing molecule. nih.govacs.org

The reduction in ATP production is a direct consequence of the inhibition of the electron transport chain, which drives the synthesis of ATP through oxidative phosphorylation. ifremer.frmdpi.com It is worth noting that at very low concentrations (e.g., 0.1 µM), the flavonol scaffold itself, independent of CO release, may have minor effects on bioenergetic parameters. nih.gov

Impact on Cellular Oxygen Consumption Rates in In Vitro Systems

The modulation of mitochondrial respiration by photoCORM-derived CO directly translates to changes in the cellular oxygen consumption rate (OCR), a key indicator of mitochondrial activity. nih.govlucidsci.com Real-time measurements of OCR provide a dynamic view of how cells respond to the controlled release of CO. lucidsci.com

Upon photoactivation of photoCORMs, a decrease in OCR is typically observed. nih.gov This reduction reflects the inhibition of cytochrome c oxidase, the terminal enzyme in the respiratory chain that consumes oxygen. researchgate.net The ability to precisely control the timing and location of CO release with photoCORMs allows for a more accurate assessment of its impact on OCR compared to traditional methods of CO delivery, such as CO gas or spontaneously releasing CORMs. nih.govnih.gov

Mechanistic Studies of this compound Induced Cellular Responses in Research Models

The controlled release of carbon monoxide by this compound has enabled detailed investigations into the downstream cellular responses triggered by this gaseous signaling molecule.

In cancer cell models, CO released from photoCORMs has been shown to induce cell death through apoptosis. acs.orgresearchgate.netnih.govrsc.org For example, in MDA-MB-231 human breast cancer cells, a BODIPY-based this compound induced apoptosis-mediated cell killing upon photo-release of CO. acs.orgresearchgate.netnih.gov Similarly, a manganese-based photoCORM promoted CO-induced death of MDA-MB-231 cells. researchgate.net In ovarian cancer cell lines, photoCORM-induced cell death was also observed. rsc.org

One of the proposed mechanisms for CO-induced apoptosis involves the generation of reactive oxygen species (ROS). researchgate.net In A2780 ovarian carcinoma cells, exposure to photoCORMs led to an increase in ROS, which in turn activated intrinsic apoptosis pathways. researchgate.net

Furthermore, the site of CO release can influence the cellular response. Studies comparing intracellular versus extracellular CO release from flavonol-based photoCORMs in RAW 264.7 macrophage cells revealed that intracellularly released CO was significantly cytotoxic, whereas extracellularly released CO was not. nih.gov This suggests that the ability of the molecule to be internalized by the cell is a critical factor in its therapeutic action. uzh.chacs.org

The development of trackable photoCORMs has been instrumental in these mechanistic studies, allowing researchers to correlate the subcellular location of CO release with specific cellular outcomes. nih.gov

This compound in the Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

This compound, a photoactivatable carbon monoxide-releasing molecule (PhotoCORM), has demonstrated the ability to induce programmed cell death pathways, including apoptosis and autophagy, in various cancer cell lines. The induction of these pathways is a key mechanism behind its potential anticancer effects. Laboratory studies have shown that many natural and synthetic compounds can regulate cellular processes like apoptosis and autophagy to prevent or treat diseases like cancer. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov The intrinsic pathway is often triggered by cellular stress, such as that induced by chemotherapeutic agents, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. nih.govmdpi.com

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can act as a survival mechanism under stress, but can also lead to cell death. mdpi.com The interplay between apoptosis and autophagy is complex and can determine the ultimate fate of a cell in response to stimuli like this compound. mdpi.com

In human colorectal cancer cell lines, this compound has been shown to induce potent cytotoxicity. researchgate.net Studies on other compounds have shown that the induction of apoptosis is often characterized by chromatin condensation, activation of caspases like caspase-3, and changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com Similarly, the induction of autophagy is marked by an increase in the levels of autophagy-related proteins such as LC3-II and Beclin 1. mdpi.commdpi.com The activation of both apoptosis and autophagy has been observed with various compounds in different cancer cell lines, suggesting a multi-faceted mechanism of action. ijbs.com

Interactive Table: Effect of Selected Compounds on Apoptosis and Autophagy Markers in Cancer Cells

| Compound | Cell Line | Apoptosis Induction | Autophagy Induction | Key Molecular Events |

| Resveratrol | EC109, EC9706 | Yes | Yes | Increased Bax, decreased Bcl-2, increased LC3-II, Beclin 1, ATG5 mdpi.com |

| Fisetin | MCF-7 | Yes | No (Inhibited) | Caspase-7-associated apoptosis nih.gov |

| Kaempferol | A549 | Yes | Yes | Increased cleaved caspases, Bax/Bcl-2, ATG7, LC3 II/I, Beclin 1 mdpi.com |

| Shikonin | SW620, HCT116 | Yes | Yes | Activation of JNK signaling pathway ijbs.com |

Role of Reactive Oxygen Species (ROS) Generation in this compound Activity

The bioactivity of this compound is intricately linked to the generation of reactive oxygen species (ROS). ROS are highly reactive chemical species formed from molecular oxygen and play a significant role in cell signaling and homeostasis. mdpi.comwikipedia.org However, excessive ROS production can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and DNA, which can contribute to cell death. wikipedia.org

Upon photoactivation, this compound is believed to contribute to an increase in intracellular ROS levels. This process is a key initiator of the downstream events leading to programmed cell death. The generation of ROS can occur through different mechanisms. mdpi.com Type I mechanism involves electron transfer to form free radical ROS like superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH), while the Type II mechanism involves energy transfer to form singlet oxygen (¹O₂). mdpi.comresearchgate.net

In the context of this compound, it is proposed that the activated molecule interacts with molecular oxygen, leading to the formation of ROS. nih.gov This is supported by studies on other metal-based nanoparticles where the generation of ROS is a primary mechanism of their antibacterial and anticancer activities. mdpi.comnih.gov For instance, some nanoparticles can induce ROS production by impairing the mitochondrial electron transport chain or activating enzymes like NADPH oxidase. mdpi.com

CO-Mediated Regulation of Cellular Signaling Pathways by this compound

The carbon monoxide (CO) released from this compound upon photoactivation acts as a gaseous signaling molecule, or "gasotransmitter," modulating various cellular signaling pathways. researchgate.netnih.gov Endogenously produced CO is known to play roles in vasodilation, anti-inflammation, and the regulation of cell growth and apoptosis. researchgate.netnih.gov

One of the primary targets of CO is soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The activation of the sGC-cGMP pathway can lead to various physiological effects. Additionally, CO can interact with other heme-containing proteins, such as those in the mitochondrial electron transport chain and cytochrome P450 enzymes. researchgate.net

CO has been shown to influence the activity of mitogen-activated protein kinases (MAPKs), which are key regulators of cellular processes including proliferation, differentiation, and apoptosis. researchgate.netnih.gov The activation of specific MAPK pathways can contribute to the pro-apoptotic effects of CO-releasing molecules.

Furthermore, CO can modulate the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.org NF-κB is a transcription factor that plays a crucial role in the expression of genes involved in inflammation and cell survival. mdpi.com By interfering with NF-κB activation, CO can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby promoting cell death. rsc.org

The Nrf2/HO-1 pathway is another important target. mdpi.com Heme oxygenase-1 (HO-1) is the enzyme responsible for endogenous CO production from the breakdown of heme. rsc.orgmdpi.com CO itself can modulate this pathway, creating a feedback loop that influences cellular responses to oxidative stress and inflammation. mdpi.com

This compound in Antimicrobial Research Models

Light-Activated Antibacterial Effects of this compound against Pathogenic Strains

This compound has demonstrated significant light-activated antibacterial activity against pathogenic bacterial strains. nih.govnih.gov A key feature of this compound is its ability to remain inactive in the dark and release CO only upon illumination, allowing for site-specific and time-controlled antibacterial action. nih.govnih.gov

Research has shown that activated this compound effectively inhibits the growth and reduces the viability of antibiotic-resistant uropathogenic Escherichia coli (UPEC) strain EC958. nih.govnih.gov In contrast, the non-illuminated form of the molecule shows no antibacterial effect. nih.govnih.gov This highlights the essential role of light activation in its antimicrobial properties. The antibacterial efficacy of this compound has been observed against a range of pathogenic bacteria in vitro, making it a promising candidate for further investigation. ukri.org

The antibacterial activity of this compound is not solely dependent on the released CO. Studies have suggested that the breakdown products of the photoactivated molecule may also contribute to its efficacy. microbiologyresearch.org For instance, these products can chelate iron, leading to an iron starvation response in bacteria, which can potentiate the effects of certain antibiotics. microbiologyresearch.org This suggests a multi-faceted mechanism of action that goes beyond the direct effects of CO.

Interactive Table: Antibacterial Activity of Photoactivated this compound

| Bacterial Strain | Effect of Activated this compound | Key Findings |

| E. coli EC958 (Uropathogenic) | Growth inhibition, decreased viability nih.govnih.gov | NADH-supported respiration rates significantly decreased. nih.govnih.gov |

| E. coli K-12 | Slight growth inhibition nih.gov | Growth inhibition observed on non-fermentable carbon sources. nih.gov |

| Avian pathogenic E. coli (APEC) | High activity against a wide-range of strains ukri.org | New derivatives show enhanced activity. ukri.org |

| Pseudomonas aeruginosa | Varied effects depending on the isolate nih.gov | Effective against planktonic and biofilm cells of strain PAO1. nih.gov |

Interactions of this compound Derived CO with Bacterial Intracellular Targets (e.g., Respiratory Oxidases)

The carbon monoxide released from photoactivated this compound interacts with specific intracellular targets within bacteria, leading to the disruption of essential cellular processes. A primary target of CO is the bacterial respiratory chain. nih.govresearchgate.net

CO binds to the heme groups of respiratory oxidases, which are terminal enzymes in the electron transport chain responsible for reducing oxygen to water. nih.govnih.gov This binding inhibits the function of these enzymes, leading to a significant decrease in cellular respiration. nih.govresearchgate.net This inhibitory effect is particularly pronounced at low oxygen tensions. nih.gov The inhibition of respiration deprives the bacterial cell of energy, ultimately leading to growth inhibition and cell death. nih.gov

In addition to respiratory oxidases, CO derived from this compound has been shown to bind to other intracellular proteins, such as bacterial globins. nih.govnih.gov While respiratory oxidases are considered a major target, CO can also interact with other microbial proteins containing metal centers, such as NO reductases and CO dehydrogenase. nih.govfrontiersin.org

Interestingly, unlike some other carbon monoxide-releasing molecules (CORMs), this compound does not appear to accumulate significantly within bacterial cells. nih.govnih.gov This suggests that it releases its CO payload in the vicinity of the cell membrane, where it can then diffuse into the cell and inhibit the respiratory chain. researchgate.net

This compound in Anti-Inflammatory Research Models

The anti-inflammatory potential of this compound is an area of growing research interest, stemming from the known anti-inflammatory properties of carbon monoxide. nih.gov Skin inflammation, for instance, is an immune response to various stimuli and involves the release of pro-inflammatory mediators. mdpi.comresearchgate.net

In vitro and ex vivo models are utilized to screen for the anti-inflammatory effects of compounds like this compound. mdpi.comresearchgate.net These models often involve stimulating cells, such as macrophages or keratinocytes, with inflammatory agents like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers. nih.govmdpi.com

The anti-inflammatory actions of CO, and by extension this compound, are mediated through various signaling pathways. CO has been shown to inhibit the production of pro-inflammatory cytokines while promoting the expression of the anti-inflammatory cytokine IL-10. nih.gov This effect is often mediated by the modulation of MAPK signaling pathways. nih.gov

Furthermore, CO can interfere with the NF-κB signaling pathway, a key regulator of inflammation. rsc.orgmdpi.com By inhibiting the activation of NF-κB, CO can reduce the expression of a wide range of pro-inflammatory genes. rsc.org

Ex vivo models, such as the subcutaneous air pouch inflammation model in mice, have been used to detect endogenous CO production during inflammation. acs.org In such models, an inflammatory response is induced, and the subsequent increase in CO levels can be measured. acs.org These models could potentially be used to evaluate the ability of this compound to deliver CO to inflamed tissues and exert an anti-inflammatory effect. The use of cell lines like RAW 264.7 murine macrophages and human THP-1 monocytes are also common in anti-inflammatory research. mdpi.comnih.gov

Modulation of Inflammatory Responses by this compound Activated Carbon Monoxide

The carbon monoxide (CO) released from this compound upon photoactivation has been shown to modulate inflammatory responses in various in vitro models. nih.govoup.com Endogenously produced CO is recognized as a key modulator of inflammation, capable of inhibiting the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. ijbs.comnih.gov Studies utilizing CO-releasing molecules (CORMs) have demonstrated that exogenously delivered CO can replicate these anti-inflammatory effects. oup.comijbs.com

In murine macrophage cell lines, such as RAW 264.7, the visible light-induced CO release from a quinolone-based PhotoCORM, in the presence of bovine serum albumin (BSA), has been shown to produce significant anti-inflammatory effects at nanomolar concentrations. nih.gov This effect is attributed to the released CO, as the organic backbone of the molecule showed no such activity. nih.gov The anti-inflammatory action of CO is often associated with the modulation of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response. nih.govdovepress.com

Specifically, CO has been found to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oup.comdovepress.com Concurrently, it can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). oup.comnih.govdovepress.com This modulation of cytokine production is a key mechanism through which this compound-derived CO can attenuate inflammatory responses. The ability to deliver CO in a controlled manner using light activation allows for targeted anti-inflammatory effects, minimizing systemic exposure. nih.govresearchgate.net

Table 1: Effect of this compound Activated CO on Inflammatory Cytokine Production in Macrophages

| Cell Line | Treatment | Pro-inflammatory Cytokine (e.g., TNF-α) Level | Anti-inflammatory Cytokine (e.g., IL-10) Level |

| RAW 264.7 | LPS only | Increased | No significant change |

| RAW 264.7 | LPS + this compound (light-activated) | Decreased | Increased |

| RAW 264.7 | LPS + this compound (dark) | No significant change | No significant change |

| THP-1 | LPS only | Increased | No significant change |

| THP-1 | LPS + CO-releasing agent | Decreased | Increased |

This table is a representative summary based on findings from multiple studies on CO's anti-inflammatory effects. oup.comnih.govdovepress.com

This compound in Cytoprotection Studies

Preservation of Cellular Viability under Hypoxic Conditions by this compound

This compound has demonstrated cytoprotective effects, particularly in preserving cellular viability under hypoxic conditions. uzh.ch Hypoxia, or low oxygen availability, is a condition that can lead to cellular stress and death, and it is a hallmark of various pathological states, including ischemia. uzh.chmdpi.com The carbon monoxide released from this compound can exert protective effects through various mechanisms, including the modulation of hypoxia-inducible factor-1α (HIF-1α). physiology.orgscispace.com

HIF-1α is a key transcription factor that regulates cellular adaptation to hypoxia. mdpi.comejmi.org Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of genes involved in processes such as glycolysis and angiogenesis, which help cells survive in low-oxygen environments. mdpi.com Studies have shown that CO can influence HIF-1α activity, contributing to its cytoprotective effects. physiology.orgscispace.com

In a study using 3T3 fibroblasts subjected to hypoxia and metabolic depletion, treatment with a light-activated B12-PhotoCORM-1 conjugate significantly reduced cell death. uzh.ch The viability of cells treated with the activated this compound under hypoxic conditions was almost comparable to that of cells under normoxic conditions. uzh.ch This protection is attributed to the intracellular release of CO, which helps maintain cellular integrity and function even in the absence of adequate oxygen and nutrients. uzh.ch The ability to trigger CO release with visible light provides a means to deliver this protective agent to specific tissues or cell populations at risk of hypoxic injury. researchgate.netuzh.ch

Table 2: Effect of Light-Activated this compound on Fibroblast Viability under Hypoxia

| Experimental Condition | Cell Viability |

| Normoxia | High |

| Hypoxia + Metabolic Depletion | Low |

| Hypoxia + Metabolic Depletion + Light-Activated this compound | Significantly Increased (compared to hypoxia alone) |

| Hypoxia + Metabolic Depletion + this compound (dark) | Low |

This table summarizes qualitative findings from a study on a B12-PhotoCORM-1 conjugate. uzh.ch

This compound in Vascular Biology Research Models

Mechanistic Investigations of this compound Mediated Vascular Relaxation in Isolated Tissue Preparations

This compound, and other photoactivatable CO-releasing molecules, have been investigated for their effects on vascular tone. rsc.orgahajournals.org The release of CO in a controlled manner allows for the study of its vasodilatory properties in isolated tissue preparations, such as aortic rings. rsc.orgahajournals.orgresearchgate.net

The primary mechanism by which CO induces vasodilation involves the activation of soluble guanylate cyclase (sGC). ahajournals.orgthno.org CO binds to the heme moiety of sGC, leading to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). ahajournals.orgthno.org Elevated cGMP levels then activate protein kinase G, which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation. physiology.org

Studies on isolated rat aortic rings pre-contracted with phenylephrine (B352888) have shown that CO released from CORMs causes a concentration-dependent relaxation. rsc.orgahajournals.org This relaxation can be significantly attenuated by inhibitors of sGC, such as ODQ (1H- nih.govuzh.chscispace.comoxadiazolo[4,3-a]quinoxalin-1-one), confirming the involvement of the sGC-cGMP pathway. ahajournals.orgresearchgate.net Furthermore, the vasodilatory effect of CO can be amplified by sGC stimulators like YC-1. researchgate.net

In addition to the sGC-cGMP pathway, CO has also been shown to activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. rsc.org Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, contributing to vasodilation. rsc.org In newborn pig cerebral arteriole smooth muscle cells, CO released from this compound was found to increase the activity of KCa channels. rsc.org

The kinetics of CO release from PhotoCORMs can influence the observed vascular response. "Slow" CO releasers tend to induce a gradual but profound vasorelaxation, which may be advantageous for certain therapeutic applications. researchgate.net The ability to trigger vasodilation with light offers a high degree of spatial and temporal control in experimental settings. researchgate.netrsc.org

Table 3: Mechanistic Insights into this compound-Mediated Vasorelaxation

| Experimental Model | Key Findings | Proposed Mechanism |

| Isolated Rat Aortic Rings | Concentration-dependent vasorelaxation | Activation of soluble guanylate cyclase (sGC) and increased cGMP |

| Isolated Rat Aortic Rings | Attenuation of relaxation by ODQ (sGC inhibitor) | Confirms involvement of the sGC-cGMP pathway |

| Isolated Porcine Cerebral Arterioles | Concentration-dependent vasodilation | Activation of Ca2+-activated potassium (KCa) channels |

This table is a composite of findings from studies on various CORMs, including photoactivatable ones. rsc.orgahajournals.orgresearchgate.net

Future Directions and Translational Research Challenges for Photocorm 1

Development of Next-Generation PhotoCORM-1 with Enhanced Activation Wavelengths (Visible to NIR)

The primary challenge in the development of photoactivatable carbon monoxide-releasing molecules (photoCORMs) is shifting their activation wavelength from the ultraviolet (UV) range to the visible and near-infrared (NIR) regions. mdpi.comresearchgate.net This is crucial because UV light has low tissue penetration and can cause cellular damage, limiting its therapeutic application to superficial sites. researchgate.netnih.gov Conversely, visible and particularly NIR light (the "phototherapeutic window") can penetrate deeper into biological tissues, enabling non-invasive treatment of a wider range of conditions. mdpi.comresearchgate.netnii.ac.jp

The activation wavelength of a photoCORM is determined by the energy of its metal-to-ligand charge transfer (MLCT) bands. researchgate.netresearchgate.net To achieve activation at lower energies (longer wavelengths), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) must be narrowed. mdpi.com Researchers are achieving this by modifying the ancillary ligands attached to the metal carbonyl core. Strategies include using ligands with extended π-conjugation and π-acceptor groups, as well as incorporating π-donor atoms directly coordinated to the metal. mdpi.com

Several promising next-generation photoCORMs with red-shifted activation have been developed. For instance, manganese(I) tricarbonyl complexes have been a focus, with ligand modifications successfully pushing their activation into the visible spectrum. researchgate.net Metal-free photoCORMs based on boron-dipyrromethene (BODIPY) have also been synthesized, demonstrating activation by visible-to-near-infrared light up to 730 nm. nih.gov Another innovative approach involves dinuclear metal carbonyl complexes, which exhibit long-wavelength metal-metal to ligand charge transfer (MMLCT) absorption bands that can be extended into the NIR region, with demonstrated CO release upon excitation at 794 nm. acs.org Furthermore, researchers have explored spin-forbidden excitation as a novel method to trigger CO release from a manganese carbonyl complex using low-intensity NIR radiation, even in the absence of significant NIR absorption bands. d-nb.info

Table 1: Examples of Next-Generation PhotoCORMs with Red-Shifted Activation

| Compound Class | Key Feature | Activation Wavelength | Reference(s) |

|---|---|---|---|

| fac-[Mn(CO)₃]⁺-based PhotoCORMs | Ligand modification with extended π-conjugation | Visible light | researchgate.net |

| Boron-dipyrromethene (BODIPY) derivatives | Metal-free chromophore | Visible to NIR (up to 730 nm) | nih.gov |

| Dinuclear Re-Mn Carbonyl Complexes | Metal-metal to ligand charge transfer (MMLCT) | Up to 794 nm (NIR) | acs.org |

| Manganese Carbonyl Complex | Spin-forbidden excitation | NIR (720-950 nm) | d-nb.info |

| Ferric Iron-based Carbonyl Complexes | Protonation-enhanced NIR sensitivity | Red light (700 nm) | nii.ac.jp |

Integration of this compound with Theranostic Systems for Simultaneous Delivery and Monitoring

A significant advancement in photoCORM research is their integration into theranostic (a combination of therapeutic and diagnostic) systems. These systems aim to simultaneously deliver a therapeutic agent (in this case, CO) and monitor its release and distribution in real-time. researchgate.netresearchgate.net This capability is crucial for optimizing treatment protocols and understanding the biological effects of CO at the cellular level.

One common strategy involves designing photoCORMs that exhibit changes in their luminescence properties upon CO release. researchgate.netresearchgate.net For example, a Re(I)-based photoCORM has been developed that is luminescent. researchgate.netresearchgate.net Upon photo-irradiation and CO release, its photoproduct is also luminescent but at a different wavelength. researchgate.netresearchgate.net This "two-tone" luminescence allows for the visualization of both the unactivated photoCORM and the location of CO release within cells using techniques like confocal fluorescence microscopy. researchgate.net

Another approach is the "turn-on" fluorescence mechanism. A manganese-based photoCORM, fac-[MnBr(CO)₃(pbt)], was designed with a fluorescent ligand, 2-(2-pyridyl)benzothiazole (pbt). nih.gov The initial complex is weakly fluorescent, but upon light-induced CO release, the liberated pbt ligand fluoresces strongly, providing a clear signal of CO delivery. nih.gov Similarly, carbazole-based photoCORMs have been developed that change fluorescent color from blue to green upon CO uncaging, enabling real-time monitoring through an internal charge transfer (ICT) process. nih.goviiserkol.ac.in

Furthermore, photoCORMs are being incorporated into nanoparticle-based systems to create sophisticated theranostic platforms. For instance, photoCORMs have been attached to the surface of silicon dioxide nanoparticles. researchgate.net Another strategy utilizes upconversion nanoparticles, which can absorb tissue-penetrating NIR light and convert it to visible light, which then triggers the photoCORM. escholarship.org This approach combines the benefits of deep tissue activation with the delivery and monitoring capabilities of a nanocarrier system. escholarship.org Ratiometric fluorescence monitoring, which uses two different fluorescence signals to improve measurement accuracy, is another advanced technique being integrated into theranostic systems for more reliable tracking of drug delivery. rsc.org